molecular formula C20H11Br2ClINO2 B12443913 N-(2-benzoyl-4-chlorophenyl)-3,5-dibromo-2-iodobenzamide

N-(2-benzoyl-4-chlorophenyl)-3,5-dibromo-2-iodobenzamide

Cat. No.: B12443913
M. Wt: 619.5 g/mol
InChI Key: KLNFIEHEKFAIIK-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-3,5-dibromo-2-iodobenzamide is a complex organic compound characterized by the presence of multiple halogen atoms and a benzamide group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-3,5-dibromo-2-iodobenzamide typically involves multi-step organic reactions. One common method includes the bromination and iodination of a benzamide precursor. The reaction conditions often require the use of solvents such as ethanol and catalysts like ammonium chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise reaction conditions, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-3,5-dibromo-2-iodobenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve solvents like ethanol and temperatures ranging from room temperature to reflux conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-3,5-dibromo-2-iodobenzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3,5-dibromo-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s halogen atoms play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-benzoyl-4-chlorophenyl)-3,5-dibromo-2-iodobenzamide is unique due to the presence of multiple halogen atoms, which impart distinct chemical properties. This makes it particularly useful in applications requiring high reactivity and specificity.

Properties

Molecular Formula

C20H11Br2ClINO2

Molecular Weight

619.5 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-3,5-dibromo-2-iodobenzamide

InChI

InChI=1S/C20H11Br2ClINO2/c21-12-8-15(18(24)16(22)9-12)20(27)25-17-7-6-13(23)10-14(17)19(26)11-4-2-1-3-5-11/h1-10H,(H,25,27)

InChI Key

KLNFIEHEKFAIIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C(=CC(=C3)Br)Br)I

Origin of Product

United States

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